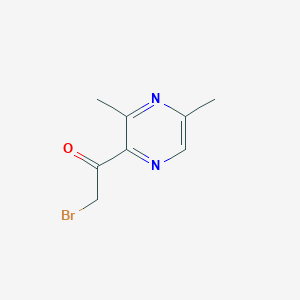
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound that features a pyridine ring substituted with a chlorine atom and a hexafluoroisopropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 6-chloro-3-pyridine with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds, depending on the specific reaction and reagents used .
Scientific Research Applications
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as a specialty chemical in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure.
6-Chloro-3-pyridinylboronic acid MIDA ester: A compound used in organic synthesis with a similar pyridine ring structure.
1-(6-Chloro-3-pyridinyl)-1-ethanone: Another pyridine derivative with similar chemical properties .
Uniqueness
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoroisopropanol group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Properties
Molecular Formula |
C8H4ClF6NO |
|---|---|
Molecular Weight |
279.56 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C8H4ClF6NO/c9-5-2-1-4(3-16-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H |
InChI Key |
UBCLWLHHLHKQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7-Chlorothieno[3,2-b]pyridin-2-yl)(furan-2-yl)methanone](/img/structure/B8484873.png)

![4-[(2S)-tetrahydrofuran-2-ylmethoxy]benzoic acid](/img/structure/B8484881.png)
![4-Pentyn-1-ol, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B8484887.png)




![2-Chloro-11-hydroxy-6,11-dihydrodibenz[b,e]oxepin](/img/structure/B8484931.png)
![7-Chloro-2-(1,3-thiazol-2-yl)thieno[3,2-b]pyridine](/img/structure/B8484933.png)


